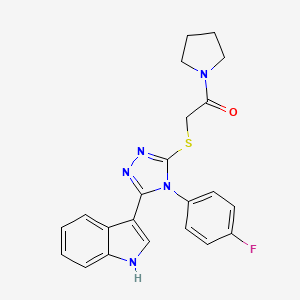
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20FN5OS and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a hybrid molecule that incorporates a 1,2,4-triazole moiety known for its diverse biological activities, particularly in antibacterial and antifungal domains. This article explores the biological activity of this compound through a synthesis of existing literature, highlighting key findings from various studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a triazole ring , which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets. The presence of the indole and pyrrolidine groups enhances its potential pharmacological properties.
Antibacterial Activity
- Mechanism of Action : The 1,2,4-triazole core has been shown to exhibit significant antibacterial activity through mechanisms such as inhibition of DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription .
-
In Vitro Studies :
- A study reported that derivatives of 1,2,4-triazoles demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .
- The specific compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics like ciprofloxacin .
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. The incorporation of sulfur and indole groups into the triazole structure has been linked to enhanced antifungal efficacy:
- Research indicates that triazoles can interfere with fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase, leading to increased susceptibility of fungi to treatment .
- In vitro tests have shown that certain derivatives exhibit activity against Candida albicans and other pathogenic fungi, making them potential candidates for antifungal drug development .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazole-based compounds:
| Substituent | Effect on Activity |
|---|---|
| Fluorine at para position | Increases lipophilicity and enhances binding affinity |
| Indole moiety | Contributes to antimicrobial potency through π-stacking interactions |
| Pyrrolidine ring | May influence solubility and bioavailability |
Studies suggest that modifications at various positions on the triazole ring can significantly affect antibacterial and antifungal activities. For instance, introducing electron-donating groups has been shown to improve interactions with target enzymes .
Case Study 1: Antibacterial Efficacy
In a comparative study involving several triazole derivatives, the compound demonstrated superior activity against MRSA strains compared to traditional antibiotics like vancomycin. The MIC values indicated a strong potential for clinical application in treating resistant infections .
Case Study 2: Antifungal Screening
A series of triazole-thioether hybrids were synthesized and tested against Candida species. Results showed that compounds with longer alkyl chains exhibited enhanced antifungal activity, suggesting a correlation between hydrophobicity and efficacy .
Propriétés
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c23-15-7-9-16(10-8-15)28-21(18-13-24-19-6-2-1-5-17(18)19)25-26-22(28)30-14-20(29)27-11-3-4-12-27/h1-2,5-10,13,24H,3-4,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUHWNAUDCROTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














